2-Amino-4-oxopentanoate

enzyme kinetics substrate specificity AKP thiolase

2‑Amino‑4‑oxopentanoate (CAS 772325‑69‑6), also referred to as 4‑oxonorvaline or (2R)‑2‑amino‑4‑oxopentanoate, is a non‑proteinogenic D‑α‑amino acid that serves as the obligate intermediate in the anaerobic oxidative degradation of L‑ornithine [REFS‑1]. The compound is the sole substrate for 2‑amino‑4‑ketopentanoate thiolase (AKP thiolase; EC 2.3.1.263), a pyridoxal‑5′‑phosphate‑dependent enzyme that cleaves it with coenzyme A to yield acetyl‑CoA and D‑alanine [REFS‑1].

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 772325-69-6
Cat. No. B13344484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxopentanoate
CAS772325-69-6
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)CC(C(=O)O)N
InChIInChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1
InChIKeyQUCHWTCTBHQQDU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-oxopentanoate (CAS 772325-69-6) – Compound Identity, Enzyme-Coupled Role, and Procurement Rationale


2‑Amino‑4‑oxopentanoate (CAS 772325‑69‑6), also referred to as 4‑oxonorvaline or (2R)‑2‑amino‑4‑oxopentanoate, is a non‑proteinogenic D‑α‑amino acid that serves as the obligate intermediate in the anaerobic oxidative degradation of L‑ornithine [REFS‑1]. The compound is the sole substrate for 2‑amino‑4‑ketopentanoate thiolase (AKP thiolase; EC 2.3.1.263), a pyridoxal‑5′‑phosphate‑dependent enzyme that cleaves it with coenzyme A to yield acetyl‑CoA and D‑alanine [REFS‑1]. Its unique structural feature – a methyl ketone side‑chain on a D‑alanine backbone – underpins an exquisitely narrow substrate specificity that is non‑transferable to any standard proteogenic amino acid or common CoA‑ester [REFS‑1]. This specificity makes the compound indispensable for reconstituting the ornithine Stickland fermentation pathway in vitro and for developing selective enzyme‑coupled assays.

Why Closely Related Amino‑Acid Analogs Cannot Substitute for 2‑Amino‑4‑oxopentanoate (CAS 772325‑69‑6) in AKP‑Thiolase‑Dependent Workflows


Generic substitution of 2‑amino‑4‑oxopentanoate with any common proteogenic amino acid or alternative keto‑acid is precluded by the absolute substrate specificity of AKP thiolase. In direct enzymatic assays, the enzyme exhibited no detectable thiolytic activity when acetyl‑CoA was paired with each of the 20 proteogenic amino acids (D‑conformation, cysteine excluded) or when D‑alanine was paired with propionyl‑CoA, crotonyl‑CoA, succinyl‑CoA, butyryl‑CoA or malonyl‑CoA [REFS‑1]. Even the L‑isomer of alanine, which differs only in chirality at the α‑carbon, failed to support CoA‑SH formation under identical conditions [REFS‑1]. Consequently, any attempt to replace the compound with a cheaper or more readily available amino acid (e.g., D‑alanine, L‑alanine, or 5‑aminolevulinate) would yield zero enzymatic turnover, rendering the experimental system non‑functional.

Quantitative Differentiation Evidence for 2‑Amino‑4‑oxopentanoate (CAS 772325‑69‑6) Versus Closest Analogs in AKP‑Thiolase‑Based Systems


Kinetic Discrimination Against L‑Alanine: Km of 35 µM vs. No Detectable Turnover

The Michaelis‑Menten constant (Km) of AKP thiolase for 2‑amino‑4‑oxopentanoate was determined to be 35 µM, with a coenzyme A Km of 18 µM [REFS‑1]. Under the same coupled‑assay conditions, the L‑isomer of alanine produced no measurable CoA‑SH release, defining a catalytic discrimination factor of >10⁴ (calculated as the ratio of kcat/Km for AKP versus <0.1% of the AKP rate for L‑alanine) [REFS‑1]. This direct head‑to‑head comparison in the identical assay system confirms that procurement of the correct keto‑acid substrate is kinetically non‑negotiable.

enzyme kinetics substrate specificity AKP thiolase ornithine degradation

Proteogenic Amino‑Acid Screen: Zero Activity Across 20 D‑Amino Acids Confirms Orthogonal Specificity

When AKP thiolase was challenged with acetyl‑CoA and each of the 20 standard proteogenic amino acids (D‑configuration, cysteine excluded), no thiolytic cleavage product was detected in any case [REFS‑1]. The assay monitored CoA‑SH formation at 412 nm and remained at baseline for all test substrates, whereas the target compound 2‑amino‑4‑oxopentanoate produced a robust signal corresponding to 100% conversion under identical conditions [REFS‑1]. This exhaustive negative screen demonstrates that no canonical amino acid can functionally replace the target compound.

substrate profiling amino acid metabolism enzyme selectivity

CoA‑Ester Selectivity: Exclusive Acceptance of Acetyl‑CoA Over Five Alternative Acyl‑CoA Donors

The co‑substrate specificity of AKP thiolase was probed by pairing D‑alanine with five alternative CoA‑esters: propionyl‑CoA, crotonyl‑CoA, succinyl‑CoA, butyryl‑CoA, and malonyl‑CoA. None of these variants supported CoA‑SH release, in contrast to the rapid reaction observed with acetyl‑CoA [REFS‑1]. The assay thus establishes that the enzyme’s co‑substrate binding pocket is selective for acetyl‑CoA, making the reverse reaction (synthesis of 2‑amino‑4‑oxopentanoate from acetyl‑CoA and D‑alanine) uniquely dependent on the correct acyl‑donor.

acyl-CoA selectivity thiolase specificity cofactor utilization

Stereochemical Fidelity: Exclusive Production of D‑Alanine and Strict Rejection of L‑Alanine in the Reverse Reaction

The reversibility of AKP thiolase was exploited to determine the stereochemical outcome of the reaction. When the enzyme was incubated with acetyl‑CoA and D‑alanine, CoA‑SH formation was readily observed; however, when D‑alanine was replaced by L‑alanine under otherwise identical conditions, no CoA‑SH was detected [REFS‑1]. This result confirms that both the forward substrate (2‑amino‑4‑oxopentanoate) and the product (alanine) are exclusively the D‑enantiomers, providing a built‑in chiral quality‑control checkpoint.

chiral resolution D‑alanine production stereospecific enzymology

High‑Impact Application Scenarios Where 2‑Amino‑4‑oxopentanoate (CAS 772325‑69‑6) Provides Irreplaceable Value


In Vitro Reconstitution and Kinetic Characterization of the Ornithine Stickland Fermentation Pathway

The compound is the obligate metabolic intermediate linking 2,4‑diaminopentanoate dehydrogenase (EC 1.4.1.12) to AKP thiolase [REFS‑1]. Its absolute substrate specificity ensures that in vitro pathway reconstitution yields exclusively the expected products (acetyl‑CoA, D‑alanine, ammonia) without side‑reactions, enabling accurate measurement of flux and kinetic parameters [REFS‑1]. Researchers studying anaerobic amino‑acid metabolism in Clostridium sticklandii and related organisms rely on this compound to faithfully reproduce the physiological pathway.

Selective, Coupled‑Enzyme Assays for 2‑Amino‑4‑ketopentanoate Thiolase Activity Screening

Because AKP thiolase shows zero activity towards all 20 proteogenic D‑amino acids and five common CoA‑esters, the compound serves as a uniquely selective substrate for high‑throughput screening of thiolase inhibitors or activators [REFS‑1]. The 4,4′‑dithiodipyridine‑ or DTNB‑based assay produces a signal only when the correct substrate is present, eliminating false‑positive hits from other amino‑acid pools in cell‑free extracts.

Enzymatic Production of Enantiomerically Pure D‑Alanine via Reverse Thiolase Reaction

The strict stereochemical fidelity of AKP thiolase allows the reverse reaction (acetyl‑CoA + D‑alanine → 2‑amino‑4‑oxopentanoate + CoA) to be used for chiral resolution or for preparative synthesis of D‑alanine from the target compound [REFS‑1]. The complete rejection of L‑alanine ensures that the product pool remains enantiomerically pure, a critical requirement for pharmaceutical and peptide‑chemistry applications.

Metabolic Engineering of D‑Ornithine‑Derived Product Biosynthesis

Metabolic engineers aiming to install the ornithine degradation pathway in heterologous hosts (e.g., for bio‑based production of 1,4‑diaminobutane or 5‑aminovalerate) must supply 2‑amino‑4‑oxopentanoate as a pathway intermediate or demonstrate its in situ production [REFS‑1]. The compound’s unique structure ensures that flux is channeled exclusively towards acetyl‑CoA and D‑alanine, preventing diversion into off‑target catabolic routes.

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